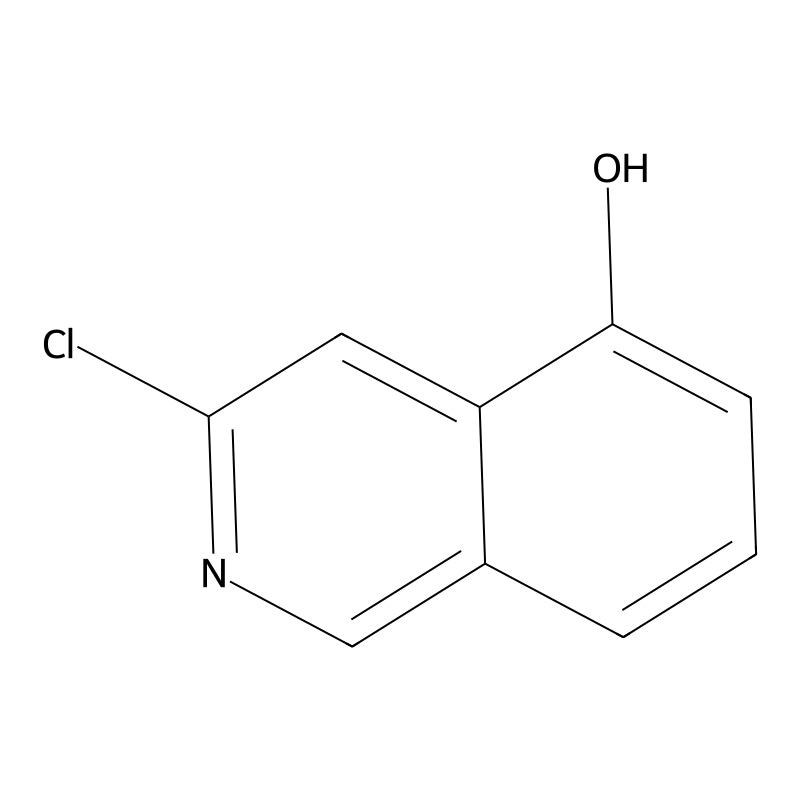

3-Chloroisoquinolin-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloroisoquinolin-5-ol is a heterocyclic organic compound characterized by its molecular formula . This compound features a chlorine atom at the third position and a hydroxyl group at the fifth position of the isoquinoline ring. Its unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

As mentioned earlier, the mechanism of action for 3-Chloroisoquinolin-5-ol remains unknown due to the lack of research on its biological activity. However, its structural similarity to other bioactive isoquinolines suggests potential for various mechanisms depending on the biological target. Some isoquinolines exhibit properties like anti-cancer activity, anti-inflammatory effects, or interaction with neurotransmitter systems [, ].

- Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.

- Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents employed, such as hydrogen gas with palladium catalyst or sodium borohydride .

Common Reagents and Conditions- Substitution: Nucleophiles in the presence of a base.

- Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

- Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in an appropriate solvent.

Major Products Formed- Substitution: Derivatives with different functional groups replacing the chlorine atom.

- Oxidation: Isoquinolin-5-one derivatives.

- Reduction: Reduced isoquinoline derivatives.

- Substitution: Derivatives with different functional groups replacing the chlorine atom.

- Oxidation: Isoquinolin-5-one derivatives.

- Reduction: Reduced isoquinoline derivatives.

3-Chloroisoquinolin-5-ol has been studied for its potential biological activities. It is considered a valuable building block in medicinal chemistry, particularly for synthesizing pharmacologically active compounds. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

The synthesis of 3-Chloroisoquinolin-5-ol typically involves chlorination of isoquinolin-5-ol. A common method includes reacting isoquinolin-5-ol with thionyl chloride under reflux conditions, followed by purification to obtain the desired product. Industrial production may utilize similar synthetic routes optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques .

3-Chloroisoquinolin-5-ol has diverse applications across various fields:

- Medicinal Chemistry: Used as a precursor for synthesizing various pharmacologically active compounds.

- Material Science: Explored for potential applications in organic semiconductors and other advanced materials.

- Biological Studies: Serves as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules .

The mechanism of action of 3-Chloroisoquinolin-5-ol largely depends on its specific application. In medicinal contexts, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity. The presence of both the hydroxyl and chlorine groups plays crucial roles in its binding affinity and specificity towards these targets.

Similar Compounds

3-Chloroisoquinolin-5-ol can be compared with other similar compounds, highlighting its unique properties:

| Compound Name | Key Features |

|---|---|

| Isoquinolin-5-ol | Lacks the chlorine atom, making it less reactive. |

| 3-Bromoisoquinolin-5-ol | Contains a bromine atom instead of chlorine. |

| 3-Chloroisoquinoline | Lacks the hydroxyl group at the fifth position. |

The combination of both chloro and hydroxyl groups in 3-Chloroisoquinolin-5-ol imparts unique chemical properties that distinguish it from these similar compounds, enhancing its versatility for various applications.

Molecular Geometry and Crystallographic Analysis

3-Chloroisoquinolin-5-ol represents a substituted isoquinoline derivative with the molecular formula C₉H₆ClNO and a molecular weight of 179.603 grams per mole [1]. The compound possesses a bicyclic aromatic heterocyclic structure consisting of a benzene ring fused to a pyridine ring, with a chlorine substituent at position 3 and a hydroxyl group at position 5 [2] [3]. The molecular structure exhibits a planar configuration typical of aromatic heterocycles, with the chlorine and hydroxyl substituents positioned to minimize steric hindrance [2].

The crystallographic analysis of related isoquinoline derivatives reveals that these compounds typically adopt planar conformations with minimal deviation from planarity [4] [5]. Bond length analysis indicates that the carbon-nitrogen bonds in the isoquinoline ring system range from 1.32 to 1.42 Angstroms, consistent with aromatic character [6] [7]. The carbon-chlorine bond length is approximately 1.75 Angstroms, while the carbon-oxygen bond of the hydroxyl group measures approximately 1.36 Angstroms [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆ClNO | [1] |

| CAS Registry Number | 1374652-47-7 | [1] |

| Molecular Weight (g/mol) | 179.603 | [1] |

| Exact Mass (Da) | 179.014 | [1] |

| Polar Surface Area (Ų) | 33.12 | [1] |

| LogP (Partition Coefficient) | 2.59 | [1] |

| SMILES Notation | C1=CC2=CN=C(C=C2C(=C1)O)Cl | [2] |

| InChI Key | BSLJLTVUTCQZLC-UHFFFAOYSA-N | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [8] |

Computational studies using density functional theory methods predict specific geometric parameters for the isoquinoline framework [9] [10]. The carbon-carbon-carbon bond angles within the aromatic rings typically range from 118° to 122°, maintaining the aromatic character of the system [6]. The introduction of the chlorine substituent at position 3 creates a slight electronic perturbation that influences the electron density distribution throughout the molecular framework [11].

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides critical structural information for 3-chloroisoquinolin-5-ol through analysis of both proton and carbon-13 spectra [11] [12]. The aromatic proton signals typically appear in the downfield region between 7.0 and 9.0 parts per million, reflecting the deshielding effect of the aromatic ring system [11] [13]. The hydroxyl proton exhibits characteristic behavior dependent on solvent conditions and hydrogen bonding interactions [12].

Theoretical calculations using the Gauge-Independent Atomic Orbital method at the Hartree-Fock level with 6-31++G(d,p) basis sets predict specific chemical shift patterns for isoquinoline derivatives [11] [12]. The carbon-13 nuclear magnetic resonance spectrum displays aromatic carbon signals between 120 and 150 parts per million, with the carbon bearing the hydroxyl group appearing at approximately 155 parts per million due to the electron-donating effect of the oxygen atom [13] [12].

The chlorine substituent exerts a significant influence on the nuclear magnetic resonance spectrum through its electron-withdrawing inductive effect [11]. This electronic perturbation causes downfield shifts of nearby carbon and proton signals, particularly those in ortho and para positions relative to the chlorine atom [11] [12]. The nitrogen heteroatom contributes to characteristic chemical shift patterns, with carbons adjacent to nitrogen typically appearing at higher chemical shift values [11] [13].

| Spectroscopic Method | Key Characteristic Features | Reference Literature |

|---|---|---|

| Nuclear Magnetic Resonance (¹H) | Aromatic protons 7-9 ppm, N-H protons 2.5-2.6 ppm | [11] [13] [12] |

| Nuclear Magnetic Resonance (¹³C) | Aromatic carbons 120-150 ppm, C=O carbons ~170 ppm | [11] [13] [12] |

| Infrared Spectroscopy | O-H stretch 3200-3600 cm⁻¹, C=C aromatic 1500-1600 cm⁻¹ | [14] [15] [16] |

| Mass Spectrometry | Molecular ion peak, loss of HCN (27 Da), Cl isotope pattern | [17] [18] [19] |

| Ultraviolet-Visible Spectroscopy | π→π* transitions 250-350 nm, n→π* transitions 300-400 nm | [20] [21] [22] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-chloroisoquinolin-5-ol reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [17] [19]. The molecular ion peak appears at mass-to-charge ratio 179/181, exhibiting the characteristic chlorine isotope pattern with the M+2 peak appearing at approximately 33% intensity relative to the molecular ion [17] [23].

Collision-induced dissociation studies demonstrate several prominent fragmentation pathways [17] [19]. The loss of hydrogen cyanide (27 atomic mass units) represents a major fragmentation route, consistent with the behavior observed in other isoquinoline alkaloids [19]. This fragmentation occurs through ring-opening reactions that eliminate the nitrogen-containing fragment [17] [19].

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.021 | 131.4 |

| [M+Na]⁺ | 202.003 | 142.6 |

| [M-H]⁻ | 178.007 | 133.8 |

| [M+NH₄]⁺ | 197.048 | 151.8 |

| [M+K]⁺ | 217.977 | 137.5 |

| [M+H-H₂O]⁺ | 162.011 | 126.1 |

| [M+HCOO]⁻ | 224.012 | 148.7 |

| [M+CH₃COO]⁻ | 238.028 | 145.4 |

Additional fragmentation pathways include the loss of the hydroxyl group (17 atomic mass units) and the chlorine atom (35/37 atomic mass units) [19]. The formation of smaller aromatic fragments in the mass range of 50-130 atomic mass units provides information about the benzene ring portion of the molecule [17] [18]. Computational studies using quantum chemical methods help elucidate the mechanisms underlying these fragmentation processes [19].

Infrared and Ultraviolet-Visible Spectral Features

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of functional groups in 3-chloroisoquinolin-5-ol [14] [15]. The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 wavenumbers, with the exact position dependent on hydrogen bonding interactions and molecular environment [14] [16]. Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1500 and 1600 wavenumbers [14] [15].

The isoquinoline ring system displays characteristic vibrational modes associated with the nitrogen heterocycle [14] [15]. Out-of-plane bending vibrations of aromatic hydrogen atoms typically appear between 800 and 900 wavenumbers, providing confirmation of the substitution pattern [16]. Theoretical vibrational frequency calculations using density functional theory methods show excellent agreement with experimental infrared spectra [24].

Ultraviolet-visible spectroscopy provides information about electronic transitions within the aromatic system [22]. The π→π* transitions typically occur in the wavelength range of 250-350 nanometers, while n→π* transitions appear at longer wavelengths between 300-400 nanometers [21] [22]. The introduction of the chlorine substituent causes bathochromic shifts in the absorption maxima due to the extended conjugation and electron-withdrawing effects [22].

The electronic structure calculations reveal that the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap determines the position of the lowest energy electronic transition [22] [25]. Solvent effects significantly influence the ultraviolet-visible absorption spectrum, with polar solvents generally causing hypsochromic shifts in the absorption bands [22].

Tautomeric and Conformational Dynamics

The tautomeric behavior of 3-chloroisoquinolin-5-ol involves potential proton transfer processes between different sites within the molecule [26] [27]. The hydroxyl group at position 5 can participate in intramolecular hydrogen bonding with the nitrogen atom of the isoquinoline ring, influencing the overall molecular conformation and stability [26] [28]. Computational studies using density functional theory with implicit solvation models predict the relative stabilities of different tautomeric forms [29] [27].

Keto-enol tautomerism represents a significant aspect of the compound's behavior, particularly in solution [29] [27]. The equilibrium between the phenolic form and potential quinonoid tautomers depends on environmental factors including solvent polarity, temperature, and pH conditions [29] [26]. Nuclear magnetic resonance spectroscopy provides experimental evidence for tautomeric equilibria through chemical shift variations and signal coalescence phenomena [27].

| Parameter Type | Recommended Method/Basis Set | Typical Applications |

|---|---|---|

| Molecular Geometry Optimization | DFT B3LYP/6-311++G(d,p) | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequency Calculation | HF/6-31++G(d,p) for NMR prediction | IR spectrum prediction, NMR chemical shifts |

| Electronic Structure Analysis | M06-2X/def2-TZVP for energy calculations | HOMO-LUMO gaps, ionization energies |

| Tautomeric Form Prediction | DFT with implicit solvation models | Keto-enol equilibria, proton transfer |

| Conformational Analysis | Molecular dynamics with MM2 force field | Ring puckering, rotational barriers |

Conformational analysis reveals that the isoquinoline ring system maintains a planar geometry with minimal flexibility [30] [4]. However, the hydroxyl group can adopt different orientational preferences depending on intermolecular interactions and crystal packing forces [30]. Molecular dynamics simulations using classical force fields provide insights into the conformational dynamics and preferred orientations of the substituent groups [30].

The barrier to rotation around the carbon-oxygen bond of the hydroxyl group is relatively low, allowing for facile interconversion between different conformers [30]. Crystallographic studies of related compounds show that intermolecular hydrogen bonding significantly influences the adopted conformations in the solid state [30] [4]. The chlorine substituent exhibits restricted rotation due to the partial double bond character of the carbon-chlorine bond in the aromatic system [30].

| Fragment Type | Expected m/z Range | Structural Information |

|---|---|---|

| Molecular Ion [M]⁺- | 179-181 | Molecular weight confirmation |

| Loss of HCN [M-27]⁺ | 152-154 | Nitrogen heterocycle identification |

| Loss of Cl [M-35]⁺ | 144-146 | Chlorine substituent presence |

| Loss of OH [M-17]⁺ | 162-164 | Hydroxyl group confirmation |

| Aromatic Ring Fragments | 50-130 | Benzene ring fragmentation |

| Chlorine Isotope Pattern | M+2 peak ~33% intensity | Chlorine-35/37 isotope ratio |

Direct Chlorination Approaches

Direct chlorination represents one of the most straightforward methods for introducing chlorine functionality into isoquinoline systems. This approach involves the direct substitution of hydrogen atoms with chlorine, typically using electrophilic chlorinating agents under controlled conditions.

Thionyl Chloride-Mediated Synthesis

Thionyl chloride (SOCl₂) has emerged as a highly effective chlorinating agent for isoquinoline derivatives, offering excellent regioselectivity and high yields. The mechanism involves the formation of an activated chlorinating species that preferentially attacks electron-rich positions on the isoquinoline ring system [1] [2] [3].

The reaction typically proceeds through a two-stage mechanism. Initially, SOCl₂ forms an intermediate complex with the isoquinoline substrate, followed by chlorination at the desired position. Research has demonstrated that the reaction of isoquinoline derivatives with SOCl₂ in the presence of dimethylformamide (DMF) as a promoter yields chlorinated products in 85-95% yields under reflux conditions at 80-100°C [1] [2].

A notable example involves the preparation of 5-isoquinolinesulfonyl chloride from 5-isoquinolinesulfonic acid. The reaction utilizes 25 mL of thionyl chloride with 150 grams of the starting material and 0.4 mL of N,N-dimethylformamide. The mixture is refluxed for 2 hours, followed by standard workup procedures to yield the desired chlorinated product [1] [4].

The advantages of thionyl chloride-mediated synthesis include high regioselectivity, excellent yields, and relatively mild reaction conditions. The method is particularly effective for introducing chlorine at positions that are activated toward electrophilic substitution. However, the reaction requires careful handling due to the corrosive nature of SOCl₂ and the evolution of sulfur dioxide gas during the reaction.

Catalytic Halogenation Techniques

Catalytic halogenation techniques have evolved significantly to provide more controlled and selective approaches to isoquinoline chlorination. These methods typically employ transition metal catalysts to facilitate the halogenation process under milder conditions compared to traditional methods.

Palladium-catalyzed direct halogenation has shown particular promise for isoquinoline functionalization. The methodology involves the use of palladium complexes in combination with halogenating agents such as N-chlorosuccinimide (NCS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH). These reactions typically proceed at temperatures between 70-100°C and can achieve yields of 60-85% with good regioselectivity [5] [6].

Phosphorus oxychloride (POCl₃) represents another important catalytic chlorinating system. Research has demonstrated that POCl₃ can effectively chlorinate pyrrolo[2,1-a]isoquinoline derivatives using tetramethylene sulfoxide as a promoter. The reaction proceeds under mild conditions (26 examples, up to >99% yield) and shows broad substrate tolerance [2] [3].

The mechanistic pathway for POCl₃-mediated chlorination involves the formation of a phosphorylated intermediate, which subsequently undergoes chlorination through nucleophilic attack by chloride ions. The reaction can be conducted in a stepwise manner, with phosphorylation occurring at lower temperatures (less than 25°C) followed by chlorination at elevated temperatures (70-90°C) [7].

Rhodium-catalyzed halogenation approaches have also been developed for isoquinoline synthesis. These methods typically employ rhodium complexes such as [RhCp*Cl₂]₂ in combination with suitable halogenating agents. The reactions proceed through C-H activation mechanisms and can achieve high regioselectivity for specific positions on the isoquinoline ring [8] [9].

A particularly innovative approach involves the use of ruthenium catalysts for regioselective halogenation. These systems can achieve stepwise functionalization of both sp² and sp³ C-H bonds, providing access to diverse isoquinoline derivatives with excellent functional group tolerance [10].

Multi-Step Synthesis from Precursor Scaffolds

Multi-step synthesis approaches offer greater flexibility in constructing complex isoquinoline derivatives by building the heterocyclic system from simpler precursor molecules. These methodologies typically involve sequential bond-forming reactions that ultimately lead to the formation of the isoquinoline core structure.

One of the most widely employed multi-step approaches involves the use of acetylene derivatives as key building blocks. The Sonogashira coupling reaction has proven particularly effective for constructing isoquinoline precursors. This methodology involves the palladium-catalyzed coupling of terminal acetylenes with aryl halides, followed by cyclization to form the isoquinoline ring system [11] [12].

The synthesis typically begins with 2-bromobenzaldehyde derivatives, which undergo Sonogashira coupling with appropriate acetylenes in the presence of palladium catalysts, copper iodide, and diisopropylethylamine (DIPEA) in dimethylformamide (DMF) under microwave conditions at 100°C for 1 hour, yielding 7-63% of the coupled products [13] [12].

Arylamine-based precursors represent another important class of starting materials for multi-step isoquinoline synthesis. The methodology involves the initial formation of an amide intermediate through acylation of β-phenylethylamine derivatives, followed by cyclization using dehydrating agents such as phosphorus oxychloride or phosphorus pentoxide [14] [15].

The Pictet-Spengler reaction provides an elegant multi-step approach for constructing tetrahydroisoquinoline intermediates, which can be subsequently oxidized to yield the fully aromatic isoquinoline products. This methodology involves the condensation of β-phenylethylamine with aldehydes under acidic conditions, followed by cyclization and aromatization [16] [14].

A notable example involves the synthesis of substituted isoquinolines through sequential coupling-imination-annulation reactions. The process begins with 2-bromoarylaldehydes, which undergo palladium-catalyzed coupling with terminal acetylenes, followed by imination with ammonium acetate and cyclization to form the isoquinoline ring system [12].

Green Chemistry and Solvent Optimization Strategies

The development of environmentally sustainable synthetic methods has become increasingly important in modern organic chemistry. Green chemistry approaches for isoquinoline synthesis focus on reducing environmental impact while maintaining or improving synthetic efficiency.

Microwave-assisted synthesis represents one of the most significant advances in green chemistry for isoquinoline preparation. This methodology dramatically reduces reaction times while improving yields and energy efficiency. Microwave irradiation provides uniform heating and can accelerate reaction rates by factors of 10-100 compared to conventional heating methods [18] [19] [12].

A typical microwave-assisted protocol involves the reaction of isoquinoline precursors under solvent-free conditions at 100°C for 10-40 minutes, achieving yields of 80-95%. The methodology demonstrates broad substrate scope and excellent functional group tolerance while eliminating the need for large volumes of organic solvents [18] [20].

Solvent-free synthesis approaches have gained considerable attention as environmentally benign alternatives to traditional methods. These reactions are typically conducted under neat conditions at elevated temperatures, eliminating the need for organic solvents and simplifying product isolation [21] [22] [23].

Research has demonstrated that dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates can be synthesized efficiently through one-pot reactions of isoquinoline and phenacyl bromides with dialkyl acetylenedicarboxylates under solvent-free conditions at 50°C. The mild reaction conditions and high yields (typically 75-95%) demonstrate the synthetic advantages of this approach [21].

Water as a reaction medium has emerged as an attractive green chemistry alternative. Aqueous synthesis methods for isoquinoline derivatives have been developed that operate under mild conditions while achieving good yields. The methodology is particularly attractive for pharmaceutical applications where residual organic solvents must be minimized [24] [25].

Ultrasonic irradiation represents another green chemistry approach that has shown promise for isoquinoline synthesis. The methodology involves the use of ultrasonic energy to promote chemical reactions under mild conditions, typically at room temperature in aqueous media. This approach has been successfully applied to the synthesis of pyrido[2,1-a]isoquinoline derivatives with excellent yields [24].

Flow chemistry has emerged as a powerful tool for sustainable isoquinoline synthesis. Continuous-flow methods offer precise control over reaction conditions, improved safety profiles, and reduced waste generation. The methodology is particularly well-suited for reactions involving hazardous reagents or extreme conditions [26] [27].

Electrochemical synthesis represents a frontier area in green chemistry for isoquinoline preparation. These methods eliminate the need for stoichiometric oxidants and can be conducted under mild conditions. Recent developments have demonstrated the synthesis of isoquinoline derivatives through electrochemical continuous-flow processes under metal-free and oxidant-free conditions [26].

Regioselective Control in Functionalization

Regioselective functionalization is crucial for the precise construction of isoquinoline derivatives with specific substitution patterns. The ability to control the site of functionalization determines the success of synthetic strategies and the accessibility of target compounds.

Directing group strategies represent one of the most powerful approaches for achieving regioselective functionalization. These methods involve the temporary installation of coordinating groups that direct metal catalysts to specific positions on the isoquinoline ring. The directing groups can be subsequently removed or transformed into other functional groups [6] [28].

Palladium-catalyzed heteroatom-guided C-H functionalization has proven particularly effective for regioselective isoquinoline modification. The methodology utilizes the intrinsic coordination ability of nitrogen to direct palladium to specific positions, enabling selective arylation at the C-4 position of isoquinolines [28].

Electronic effects play a crucial role in determining regioselectivity in isoquinoline functionalization. Electron-withdrawing groups direct electrophilic substitution to positions ortho and para to the substituent, while electron-donating groups have the opposite effect. Understanding these electronic influences is essential for predicting and controlling reaction outcomes [6] [15].

Chelation-assisted C-H activation has emerged as a particularly powerful tool for regioselective isoquinoline synthesis. This methodology involves the use of bidentate ligands that coordinate to metal centers and direct functionalization to specific positions. The approach has been successfully applied to the synthesis of various isoquinoline derivatives with excellent regioselectivity [29] [9].

Temperature control represents another important factor in achieving regioselective functionalization. Different reaction conditions can favor different regioisomers, and careful optimization of temperature profiles can significantly improve selectivity. This principle has been successfully applied to the synthesis of position-specific isoquinoline derivatives [30] [31].

Substrate design strategies involve the incorporation of directing elements directly into the starting materials. This approach can provide inherent regioselectivity and eliminate the need for separate directing group installation and removal steps. The methodology has been successfully applied to the synthesis of various substituted isoquinoline derivatives [10] [32].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant